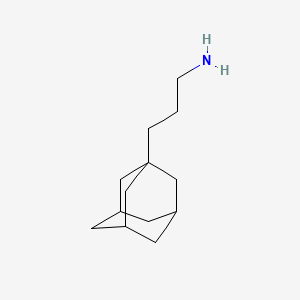

3-(Adamantan-1-yl)propan-1-amine

Beschreibung

3-(Adamantan-1-yl)propan-1-amine is a bicyclic tertiary amine characterized by an adamantane moiety linked to a three-carbon aliphatic chain terminating in a primary amine group. Its molecular formula is C₁₃H₂₃N, with a molecular weight of 193.33 g/mol. This compound serves as a critical intermediate in synthesizing organoselenium derivatives, such as 1-(3-isoselenocyanatopropyl)adamantane, via a two-step reaction involving isocyanide intermediates . Structural confirmation is achieved through NMR, GC-MS, and elemental analysis .

Eigenschaften

Molekularformel |

C13H23N |

|---|---|

Molekulargewicht |

193.33 g/mol |

IUPAC-Name |

3-(1-adamantyl)propan-1-amine |

InChI |

InChI=1S/C13H23N/c14-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9,14H2 |

InChI-Schlüssel |

HNXIGOCDOCHMQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)CCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes Overview

The synthesis of 3-(Adamantan-1-yl)propan-1-amine typically involves:

- Functionalization of adamantane derivatives at the 1-position

- Introduction of a propylamine side chain through carbon chain elongation and amination

- Reduction or substitution reactions to install the primary amine group

Several methods have been reported or can be adapted from related adamantyl amine syntheses.

Method 1: Alkylation of Adamantyl Derivatives Followed by Amination

This classical approach involves:

- Starting Material: 1-bromoadamantane or 1-chloroadamantane

- Alkylation: Reaction with 3-bromopropane or 3-chloropropane to form 3-(adamantan-1-yl)propyl halide intermediate

- Amination: Nucleophilic substitution of the halide with ammonia or an amine source to yield the primary amine

- The alkylation step requires controlled conditions to avoid poly-substitution or side reactions.

- The amination step can be performed under reflux in alcoholic solvents or using pressure reactors to improve yield.

- Purification typically involves distillation or chromatography.

Advantages: Straightforward, scalable.

Limitations: Halide intermediates may be sensitive; side reactions possible.

Method 2: Reduction of 3-(Adamantan-1-yl)propan-1-nitrile

An alternative route involves:

- Synthesis of 3-(Adamantan-1-yl)propan-1-nitrile: Via nucleophilic substitution of 1-adamantyl bromide with acrylonitrile or via other cyanide introduction methods.

- Reduction: Catalytic hydrogenation or metal hydride reduction (e.g., lithium aluminum hydride) to convert the nitrile to the primary amine.

- The nitrile intermediate is more stable and easier to purify than halides.

- Reduction conditions must be carefully controlled to avoid over-reduction or side products.

Advantages: High purity amine product possible.

Limitations: Use of strong reducing agents; requires careful handling.

Method 3: Curtius Rearrangement-Based Synthesis

A more sophisticated method reported for related adamantyl amines involves:

- Starting from 3-bromo-1-adamantane carboxylic acid

- Conversion to acyl azide intermediate

- Thermal Curtius rearrangement to isocyanate

- Hydrolysis or reduction to yield 3-(adamantan-1-yl)propan-1-amine

- Multi-step process with intermediate isolation

- Requires handling of azides and isocyanates (explosive and toxic risks)

- Achieves yields of 80-85% overall

Advantages: High specificity, good yields.

Limitations: Use of hazardous reagents, low-temperature conditions, complex apparatus.

Method 4: Direct Amination Using 1-Adamantanamine Derivatives

In some recent synthetic strategies, 1-adamantanamine has been used as a starting amine moiety:

- Coupling 1-adamantanamine with suitable alkyl halides or activated esters bearing a propyl chain

- Use of coupling agents like EDC/HOBt or other peptide coupling reagents for amide intermediates, followed by reduction to amine

- This approach is more common in complex molecule syntheses incorporating adamantyl amines

Analytical Data and Reaction Conditions

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation + Amination | 1-bromoadamantane, 3-bromopropane, NH3, reflux | 60-75 | Requires careful control to avoid side reactions |

| Nitrile Reduction | 3-(adamantan-1-yl)propan-1-nitrile, LiAlH4 or H2/Pd | 70-90 | High purity product; reduction step critical |

| Curtius Rearrangement | 3-bromo-1-adamantane carboxylic acid, NaN3, heat | 80-85 | Multi-step; hazardous intermediates; industrial scale possible with precautions |

| Coupling with 1-adamantanamine | 1-adamantanamine, alkyl halides, coupling agents | Variable | Used in complex syntheses; yields depend on substrates and conditions |

Research Findings and Mechanistic Insights

- The Curtius rearrangement route involves acyl azide formation followed by rearrangement to isocyanate, which upon hydrolysis yields the amine, offering a clean and high-yielding pathway but with safety concerns due to azide handling.

- Reduction of nitrile intermediates is a robust method, often favored for laboratory-scale synthesis due to the stability of nitrile precursors and straightforward reduction chemistry.

- Alkylation and subsequent amination remain classical but require optimization to minimize side products and improve yield.

- Recent studies in adamantyl amine derivatives highlight the steric and electronic effects of the adamantane cage, which can influence reaction rates and selectivity during amine installation.

Summary and Recommendations

- For industrial scale synthesis, the Curtius rearrangement method offers a balance of yield and purity but requires stringent safety protocols.

- For laboratory scale or medicinal chemistry applications, nitrile reduction or alkylation-amination routes are practical and accessible.

- Analytical characterization of intermediates and final products should include nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and infrared spectroscopy to confirm structure and purity.

- Process optimization should consider reagent cost, safety, scalability, and environmental impact.

This comprehensive review integrates multiple synthetic strategies and research insights to provide a detailed understanding of the preparation methods of 3-(Adamantan-1-yl)propan-1-amine, suitable for academic, industrial, and pharmaceutical research contexts.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Adamantan-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives like sulfonamides or carbamates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sulfonyl chlorides or isocyanates are employed under mild conditions.

Major Products

The major products formed from these reactions include various functionalized adamantane derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Wissenschaftliche Forschungsanwendungen

3-(Adamantan-1-yl)propan-1-amine is a versatile small molecule with applications in scientific research, particularly in medicinal chemistry and materials science . It is used in the synthesis of various compounds with anti-cancer, anti-inflammatory, and antioxidant activities .

Scientific Research Applications

- Synthesis of 1-(3-Isoselenocyanatopropyl)adamantane: 3-(Adamantan-1-yl)propan-1-amine is a crucial intermediate in the synthesis of 1-(3-Isoselenocyanatopropyl)adamantane, a compound with potential anti-cancer activity towards triple-negative breast cancer (TNBC) cells . The synthesis involves converting 3-(Adamantan-1-yl)propan-1-amine to 1-(3-isocyanopropyl)adamantane, which is then reacted with selenium to produce 1-(3-Isoselenocyanatopropyl)adamantane .

- Liposome Dynamics Studies: 3-(Adamantan-1-yl)propan-1-aminium chloride, derived from 3-(Adamantan-1-yl)propan-1-amine, is used to study the dynamics of liposomes . Research indicates that adamantyl compounds influence molecular motions in the interfacial region and induce structural changes in the hydrophobic core of liposomes .

- Inhibition of Soluble Epoxide Hydrolase (sEH): Adamantane-containing compounds, including derivatives of 3-(Adamantan-1-yl)propan-1-amine, exhibit anti-inflammatory activity by inhibiting sEH . These compounds also possess antioxidant activity due to the ability of selenium to scavenge reactive oxygen species (ROS) .

- Drug Discovery and Design: Adamantyl groups are widely utilized in medicinal chemistry . Modifications to adamantane structures can affect physical properties and inhibitory potency . Adamantane derivatives have been explored for their effects on soluble epoxide hydrolase, with alterations impacting water solubility and inhibitory activity .

Wirkmechanismus

The mechanism of action of 3-(Adamantan-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the adamantane core .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Hydroxyl Substituents

Compound: 3-(Adamantan-1-yl)-3-aminopropan-1-ol hydrochloride

- Molecular Formula: C₁₃H₂₃NO·HCl

- Molecular Weight : 245.78 g/mol

- Solubility: Soluble in chloroform, methanol, and DMSO .

- Key Differences: The addition of a hydroxyl group at the β-position alters polarity and solubility, making it more hydrophilic than 3-(Adamantan-1-yl)propan-1-amine. This derivative is utilized as a research chemical in medicinal chemistry but lacks the direct application in organoselenium synthesis observed in the parent compound .

Organoselenium Derivatives

Compound: 1-(3-Isoselenocyanatopropyl)adamantane

Adamantane-Linked Isothioureas

Compound : 1-(Adamantan-1-yl)-3-(4-chlorophenyl)-thiourea

- Molecular Formula : C₁₇H₂₁ClN₂S

- Synthesis : Synthesized from adamantane-1-amine and 4-chlorophenyl isothiocyanate .

- Applications : Exhibits antitumor activity, highlighting the role of adamantane in enhancing lipophilicity and bioavailability .

Research Findings and Functional Insights

- Synthetic Versatility : 3-(Adamantan-1-yl)propan-1-amine’s primary amine group enables facile functionalization, as seen in its conversion to isocyanides and subsequent selenium derivatives .

- Biological Activity: Adamantane-linked isothioureas demonstrate antitumor properties, whereas hydroxylated analogs like 3-aminopropan-1-ol hydrochloride are tailored for solubility in pharmaceutical formulations .

- Structural Impact : The adamantane moiety enhances thermal stability and lipophilicity across derivatives, but substituents (e.g., -OH, -SeCN) dictate solubility and biological targeting .

Q & A

Q. What are the optimized synthetic routes for 3-(Adamantan-1-yl)propan-1-amine, and how are intermediates characterized?

The synthesis typically involves a nitrile intermediate. For example, 3-(Adamantan-1-yl)propanenitrile is first prepared from 1-bromoadamantane. Subsequent reduction with LiAlH₄ or catalytic hydrogenation converts the nitrile to the primary amine. Key steps include:

- Reaction conditions : Use of NaOH in dichloromethane (DCM) and tert-butanol (t-BuOH) at room temperature for intermediate purification.

- Characterization : Intermediates are validated via GC-MS and NMR (¹H/¹³C) to confirm structural integrity .

- Yield optimization : Adjusting stoichiometric ratios of reagents (e.g., CHCl₃ for isocyanate formation) improves efficiency .

Q. How is the molecular structure of 3-(Adamantan-1-yl)propan-1-amine confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. The rigid adamantane moiety and amine chain are resolved using programs like SHELXL (for refinement) and SHELXS (for solution). Key parameters include:

- Crystallographic data : Orthorhombic systems (e.g., space group Pna2₁) with unit cell dimensions (e.g., a = 28.8100 Å, b = 6.6052 Å) .

- Complementary techniques : ¹H NMR (δ ~1.6–2.1 ppm for adamantane protons) and IR spectroscopy (N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with adamantane-containing amines, and how are they studied?

Adamantane derivatives exhibit bioactivity due to their lipophilic nature and rigid structure:

- Target interactions : The compound may act as a CCR5 receptor antagonist (relevant in HIV research) by mimicking natural ligands. Competitive binding assays using radiolabeled ligands (e.g., ⁶⁸Ga-labeled peptides) quantify affinity .

- Metal complexes : Coordination with biologically relevant metals (e.g., Cu²⁺, Zn²⁺) enhances antimicrobial activity. Stability constants are determined via UV-Vis titration and atomic absorption spectroscopy .

Q. How can computational modeling predict the reactivity of 3-(Adamantan-1-yl)propan-1-amine in drug design?

- Docking studies : Software like AutoDock Vina simulates interactions with targets (e.g., viral proteases). The adamantane group’s steric bulk often occupies hydrophobic pockets, improving binding scores .

- DFT calculations : Predict reaction pathways (e.g., nucleophilic substitution at the amine group) using Gaussian09 with B3LYP/6-31G(d) basis sets. HOMO-LUMO gaps indicate electronic stability .

Q. How are contradictions in biological activity data resolved across studies?

- Dose-response analysis : EC₅₀ values from cell-based assays (e.g., MTT for cytotoxicity) identify optimal activity ranges. Discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .

- Metabolic stability : Liver microsome assays (human vs. rodent) assess species-specific degradation, explaining divergent in vivo results .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.